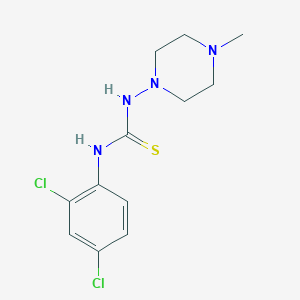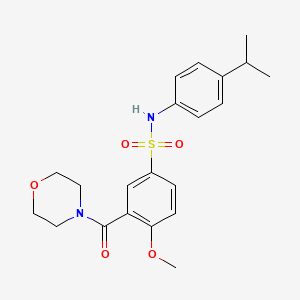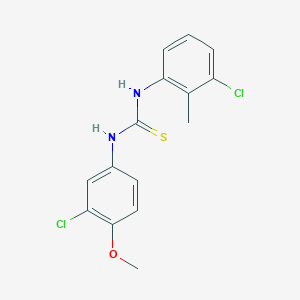![molecular formula C14H13ClN2O4S B5853698 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide, also known as CHIR-99021, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which is an enzyme that plays a crucial role in various cellular processes. The use of CHIR-99021 has become increasingly popular in recent years due to its ability to modulate signaling pathways and its potential therapeutic applications.
Mechanism of Action
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide exerts its pharmacological effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates various signaling pathways involved in cell proliferation, differentiation, and survival. GSK-3 has two isoforms, alpha and beta, that have overlapping but distinct functions. This compound selectively inhibits both isoforms of GSK-3 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has several biochemical and physiological effects. It promotes the activation of the Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. It also enhances the activity of the insulin signaling pathway, which regulates glucose metabolism and energy homeostasis. Additionally, this compound has been shown to modulate the activity of various transcription factors, such as Oct4, Sox2, and Nanog, that regulate the pluripotency and differentiation of stem cells.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide in lab experiments has several advantages and limitations. One of the main advantages is its high potency and selectivity for GSK-3, which allows for precise modulation of signaling pathways. Additionally, this compound has good solubility and stability, which facilitates its use in various experimental conditions. However, this compound has limited bioavailability and can be toxic at high concentrations, which may affect the interpretation of experimental results. Furthermore, the effects of this compound may vary depending on the cell type and experimental conditions, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide in scientific research. One potential application is in the development of novel therapies for various diseases, such as cancer and neurodegenerative disorders, that are associated with dysregulated signaling pathways. Additionally, this compound can be used to study the role of GSK-3 in various physiological processes, such as aging and metabolism. Furthermore, the development of more potent and selective GSK-3 inhibitors may provide new insights into the regulation of cellular processes and the potential therapeutic applications of these compounds.
Synthesis Methods
The synthesis of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-chlorobenzohydrazide to form the intermediate compound, which is then treated with sodium hydroxide to yield the final product. The purity and yield of this compound can be optimized through various purification methods, such as column chromatography and recrystallization.
Scientific Research Applications
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been extensively used in scientific research as a tool compound to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, enhance the differentiation of induced pluripotent stem cells into various lineages, and improve the reprogramming efficiency of somatic cells into pluripotent stem cells. Additionally, this compound has been used to study the role of GSK-3 in cancer, neurodegenerative diseases, and metabolic disorders.
properties
IUPAC Name |
2-chloro-N'-(4-methoxyphenyl)sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-10-6-8-11(9-7-10)22(19,20)17-16-14(18)12-4-2-3-5-13(12)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECNLIDYRWOZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)



![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)


![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)
